![molecular formula C19H16ClNO2 B2359745 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid CAS No. 895923-44-1](/img/structure/B2359745.png)
2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
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Overview
Description
Typically, compounds like this belong to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, or electrophilic aromatic substitution . The exact method would depend on the specific substituents on the quinoline ring.Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the functional groups present. For instance, the carboxylic acid group might undergo reactions like esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various experimental techniques. Computational methods can also provide estimates of these properties .Scientific Research Applications
- 4-Chlorophenylacetic acid exhibits antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Investigations into its mode of action and efficacy against specific strains are ongoing .
- Inflammation plays a crucial role in various diseases. Some studies suggest that 4-Chlorophenylacetic acid may have anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways and potential therapeutic applications .
- Quinoline derivatives, including 4-Chlorophenylacetic acid , have attracted attention in cancer research. Scientists explore their cytotoxicity, apoptosis-inducing properties, and potential as anticancer agents. Further studies are needed to understand their mechanisms of action and selectivity .
- 4-Chlorophenylacetic acid serves as a building block in chemical synthesis. Medicinal chemists use it to create novel compounds with specific pharmacological activities. Its versatility allows for modifications to enhance drug-like properties .
- Quinoline-based compounds find applications in agrochemicals. Researchers investigate whether 4-Chlorophenylacetic acid derivatives can be used as herbicides, fungicides, or insecticides. Their impact on pests and crop health is a subject of interest .
- By replacing the carboxylic acid group with a thiol group, (4-Chlorophenylthio)acetic acid derivatives can be synthesized. These thioesters have unique reactivity and applications in organic synthesis, including peptide chemistry and drug development .
Antimicrobial Activity
Anti-Inflammatory Effects
Cancer Research
Chemical Synthesis and Medicinal Chemistry
Agrochemicals and Pesticides
Thioester Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-10-8-11(2)17-15(9-10)16(19(22)23)12(3)18(21-17)13-4-6-14(20)7-5-13/h4-9H,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSAKVHXUBBSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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